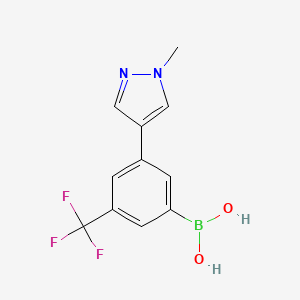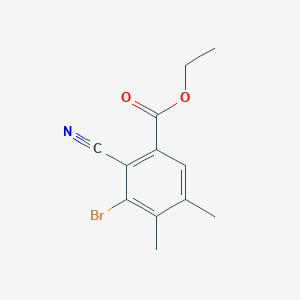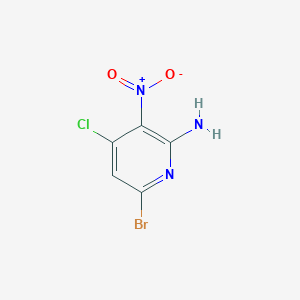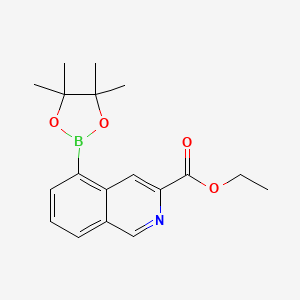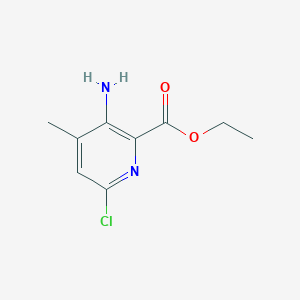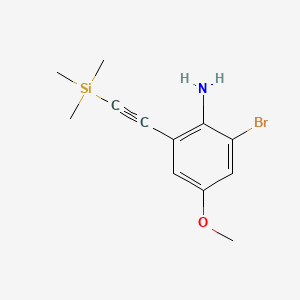
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C12H16BrNOSi. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trimethylsilyl-ethynyl group attached to an aniline core. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline typically involves a palladium-catalyzed reaction. One common method is the reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.
Scientific Research Applications
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline involves its interaction with various molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The bromine atom can participate in electrophilic aromatic substitution reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2-((Trimethylsilyl)ethynyl)aniline: A similar compound with a different substitution pattern.
4-((Trimethylsilyl)ethynyl)aniline: Another derivative with a trimethylsilyl-ethynyl group at a different position.
Uniqueness: 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of the bromine atom allows for further functionalization, while the methoxy group provides electron-donating properties that can influence the compound’s reactivity .
Properties
Molecular Formula |
C12H16BrNOSi |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-bromo-4-methoxy-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16BrNOSi/c1-15-10-7-9(5-6-16(2,3)4)12(14)11(13)8-10/h7-8H,14H2,1-4H3 |
InChI Key |
GGTAZTYXVMCLTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


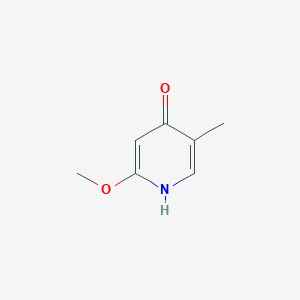

![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)
![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)
![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)

